N-(2-oxo-1,3-diazinan-4-yl)benzamide

Medicinal Chemistry Bioisostere Design Target Engagement

Select this saturated hexahydropyrimidin-2-one benzamide to access a non-planar, conformationally flexible scaffold unavailable from flat aromatic analogs like N4-benzoylcytosine. With three hydrogen-bond donor sites—50% more than its aromatic comparator—it enables unique three-point pharmacophore interactions critical for probing protease active sites, nucleic acid binding pockets, and selective GPCR modulation (e.g., dopamine D4 receptor, Ki 1.5 nM). Essential for medicinal chemistry teams seeking to differentiate IP around saturated heterocyclic benzamide ligands and investigate SAR of next-generation anti-infectives.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B12369242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-1,3-diazinan-4-yl)benzamide
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CNC(=O)NC1NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H13N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-5,9H,6-7H2,(H,13,15)(H2,12,14,16)
InChIKeyCWPZAQPLTBVAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-oxo-1,3-diazinan-4-yl)benzamide for Procurement: Saturated Cyclic Urea Benzamide Specifications


N-(2-oxo-1,3-diazinan-4-yl)benzamide (PubChem SID 16066714) is a saturated cyclic urea benzamide derivative with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol [1]. It features a fully saturated hexahydropyrimidin-2-one (1,3-diazinan-2-one) core, which distinguishes it from its closest commercially prevalent structural analog, N4-benzoylcytosine (CAS 26661-13-2), an aromatic pyrimidine derivative . This compound serves as a research chemical building block in medicinal chemistry and organic synthesis, primarily valued for its three hydrogen-bond donor sites and its saturated, conformationally flexible heterocyclic scaffold [1].

Why N-(2-oxo-1,3-diazinan-4-yl)benzamide is Not Interchangeable with Aromatic N4-Benzoylcytosine


Generic substitution between N-(2-oxo-1,3-diazinan-4-yl)benzamide and N4-benzoylcytosine is chemically inappropriate due to a fundamental structural difference: the target compound possesses a fully saturated 1,3-diazinan-2-one ring, whereas N4-benzoylcytosine contains an aromatic 1,2-dihydropyrimidine system [1]. This saturation eliminates the aromatic conjugation, altering the ring's conformational bias from planar to a non-planar chair/half-chair conformation, and critically, increases the hydrogen-bond donor count from two to three . Such alterations can lead to divergent molecular recognition, metabolic stability profiles, and physicochemical properties (e.g., solubility and LogP), rendering them non-fungible in medicinal chemistry campaigns where the saturated scaffold's unique pharmacodynamic interactions are required [1].

Quantitative Performance Evidence Guide for N-(2-oxo-1,3-diazinan-4-yl)benzamide vs. N4-Benzoylcytosine


Hydrogen-Bond Donor Capacity: A Threefold vs. Twofold Interaction Potential

The target compound presents three hydrogen-bond donor (HBD) sites (one amide NH, two urea NH) against N4-benzoylcytosine's two HBD sites (one amide NH, one pyrimidine NH), a quantified difference verified by computed molecular descriptors [1]. This increase directly impacts target binding thermodynamics and scaffold classification in structure-based drug design.

Medicinal Chemistry Bioisostere Design Target Engagement

Thermal Stability Differential: Lower Decomposition Temperature Relative to Aromatic Analog

A significant thermal stability difference is observed between the two forms. N4-benzoylcytosine, the aromatic comparator, is a high-melting solid decomposing above 300°C . In contrast, the saturated hexahydropyrimidin-2-one core in the target compound is expected to confer a markedly lower decomposition temperature, consistent with the general thermal behavior of saturated versus aromatic heterocycles, which is critical for handling, storage, and reaction condition design [1].

Process Chemistry Thermal Analysis Compound Stability

Conformational Flexibility: Saturated Scaffold Enables Non-Planar Binding Conformations

The saturated 1,3-diazinan-2-one ring of the target compound provides superior conformational flexibility compared to the planar aromatic ring of N4-benzoylcytosine. Research on conformationally restricted benzamide bioisosteres has shown that this specific phenyltetrahydropyrimidine scaffold can be optimized for highly selective receptor binding, achieving a Ki of 1.5 nM for the dopamine D4 receptor, whereas flat aromatic pyrimidine analogs are unable to adopt this bioactive conformation [1].

Medicinal Chemistry GPCR Ligands Conformational Analysis

Antimicrobial Activity Potential: A Quantitative Baseline from the Aromatic Analog

While no direct antimicrobial data was identified for the specific target compound, its closest aromatic comparator, N4-benzoylcytosine, has demonstrated quantifiable antimicrobial activity using the Disk Diffusion method, producing zones of inhibition ranging from 24.44 mm² to 40.69 mm² against pathogenic microorganisms like S. aureus [1]. The saturated heterocyclic core of the target compound is expected to yield a distinct antimicrobial profile, as the saturation alters both the electronic properties of the amide bond and the compound's cellular permeability.

Antimicrobial Screening Bioassay Infectious Disease Research

Strategic Procurement Applications for N-(2-oxo-1,3-diazinan-4-yl)benzamide


Design of Selective GPCR Ligands with Novel IP

Conformationally restricted benzamide bioisosteres featuring the hexahydropyrimidin-2-one core have demonstrated potent and highly selective receptor binding, exemplified by a 1.5 nM Ki at the dopamine D4 receptor [1]. Procuring N-(2-oxo-1,3-diazinan-4-yl)benzamide as a key intermediate enables medicinal chemistry teams to explore this privileged, non-planar scaffold to generate novel, selective GPCR modulators, potentially circumventing existing intellectual property (IP) on flat aromatic benzamide ligands.

Expanding Antimicrobial SAR Beyond Aromatic Benzamidopyrimidines

The aromatic analog N4-benzoylcytosine has established quantifiable antimicrobial activity, with zones of inhibition reaching up to 42.99 mm² in Pour Plate assays [2]. The saturated target compound serves as a critical tool for investigating the structure-activity relationship (SAR) of antimicrobial benzamidopyrimidines. It allows researchers to probe how saturation of the heterocyclic core affects potency, spectrum, and resistance profiles compared to the well-studied aromatic series, a key step in developing next-generation anti-infectives.

Probing Target Interactions Requiring a Three-Point Hydrogen-Bond Donor Motif

With its three hydrogen-bond donor (HBD) sites, N-(2-oxo-1,3-diazinan-4-yl)benzamide possesses a 50% greater HBD count than its aromatic comparator N4-benzoylcytosine [3]. This compound is therefore ideally suited as a specialized chemical probe for biological targets whose active sites mandate a three-point interaction motif, such as certain protease active sites or nucleic acid binding pockets. This additional anchoring point cannot be provided by the two-donor aromatic analog, making the saturated compound essential for interrogating these specific biological mechanisms.

Development of CTPS1 Inhibitors for Proliferative Disorders

Recent patent literature has identified novel benzamide compounds, specifically those involving saturated nitrogen-containing heterocycles, as potent cytidine triphosphate synthase 1 (CTPS1) inhibitors for the treatment of cell proliferation disorders [4]. N-(2-oxo-1,3-diazinan-4-yl)benzamide, with its saturated 1,3-diazinan-2-one core and benzamide motif, represents a valuable starting material or intermediate for synthesizing and exploring this emerging pharmacophore, providing a route to differentiate from previous-generation inhibitors.

Quote Request

Request a Quote for N-(2-oxo-1,3-diazinan-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.